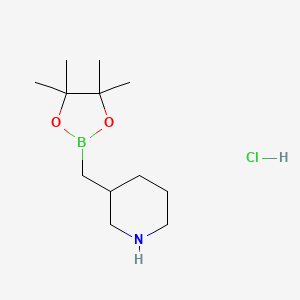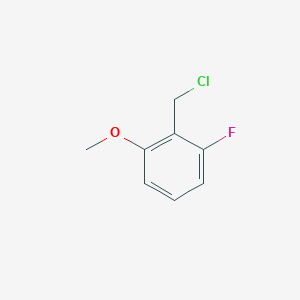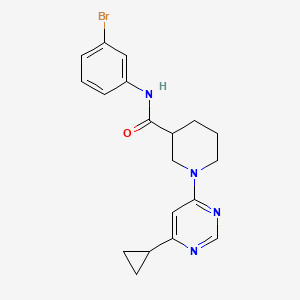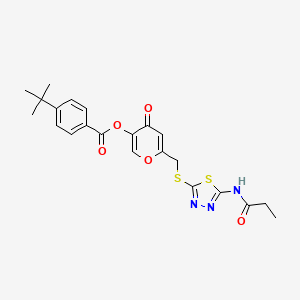![molecular formula C17H18N4O3S B3003641 N,N-dimethyl-4-{[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]amino}benzenesulfonamide CAS No. 305368-06-3](/img/structure/B3003641.png)
N,N-dimethyl-4-{[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]amino}benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N,N-dimethyl-4-{[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]amino}benzenesulfonamide derivatives involves multi-step reactions that typically start with the formation of benzenesulfonamide frameworks. For instance, one study describes the synthesis of related compounds by reacting 1-(2-alkylthio-benzensulfonyl)-2-aminoguanidines with ortho-carbonyl benzoic acids, resulting in novel benzenesulfonamide derivatives with significant antifungal activity . Another approach involves the stepwise nucleophilic substitution of chlorine atoms on cyanuric chloride to create ureido benzenesulfonamides with triazine moieties, which have shown to be potent inhibitors of human carbonic anhydrase isoforms . Similarly, reacting 4-isocyanato-benzenesulfonamide with 2-amino-4,6-dichloro-1,3,5-triazine followed by derivatization with various nucleophiles leads to the formation of ureido benzenesulfonamides that are potent inhibitors of carbonic anhydrase IX .
Molecular Structure Analysis
The molecular structure of these benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further modified with various substituents that confer specific biological activities. The presence of a phthalazinyl moiety, as indicated in the compound of interest, suggests a complex structure that may interact with biological targets such as enzymes or receptors. The structural elucidation of these compounds is typically performed using spectroscopic techniques such as IR, H-NMR, and EIMS .
Chemical Reactions Analysis
The chemical reactivity of benzenesulfonamide derivatives is influenced by the substituents on the benzene ring and the nature of the sulfonamide group. These compounds can undergo further chemical reactions, such as substitution at the N-atom with alkyl or aralkyl halides to yield N-alkyl/aralkyl derivatives . The introduction of different functional groups can significantly alter the biological activity and selectivity of these compounds, as seen in the case of pyrrolidinone-bearing benzenesulfonamides, where the introduction of dimethyl groups and a chloro group at specific positions on the benzene ring modulates the binding affinity to carbonic anhydrase isoforms .
Physical and Chemical Properties Analysis
The physical and chemical properties of N,N-dimethyl-4-{[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]amino}benzenesulfonamide derivatives are not explicitly detailed in the provided papers. However, the properties of benzenesulfonamide derivatives in general, such as solubility, melting point, and stability, are likely to be influenced by the nature of the substituents and the overall molecular structure. The biological activity of these compounds, as demonstrated by their inhibitory effects on various enzymes and pathogens, is a key aspect of their chemical properties .
Aplicaciones Científicas De Investigación
Photodynamic Therapy and Cancer Treatment
N,N-dimethyl-4-{[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]amino}benzenesulfonamide derivatives have shown potential in photodynamic therapy, especially for cancer treatment. Pişkin, Canpolat, and Öztürk (2020) synthesized zinc phthalocyanine substituted with new benzenesulfonamide derivative groups. These demonstrated high singlet oxygen quantum yield, making them suitable as Type II photosensitizers in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Sławiński et al. (2014) reported on the synthesis of N-[imino-(1-oxo-(1H)-phthalazin-2-yl)methyl]-benzenesulfonamide derivatives with significant growth-inhibitory activity against yeast-like fungi. These compounds showed promising potential in treating infections caused by pathogenic fungi, including Candida albicans (Sławiński et al., 2014).
Anticancer Potential
Sławiński et al. (2012) explored the synthesis of novel 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives with potential as anticancer agents. These compounds showed remarkable activity against several human tumor cell lines, indicating their potential in cancer therapy (Sławiński et al., 2012).
Antibacterial Agents
Abbasi et al. (2015) worked on synthesizing N-alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamides, which were found to be potent antibacterial agents. Their study suggests the potential use of these compounds in addressing bacterial infections (Abbasi et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research and development involving a compound depend on its properties, potential applications, and the current state of knowledge. The specific future directions for “N,N-dimethyl-4-{[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]amino}benzenesulfonamide” are not outlined in the available resources .
Propiedades
IUPAC Name |
N,N-dimethyl-4-[(4-oxo-3H-phthalazin-1-yl)methylamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-21(2)25(23,24)13-9-7-12(8-10-13)18-11-16-14-5-3-4-6-15(14)17(22)20-19-16/h3-10,18H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHRXRAQDUFKRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NCC2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-{[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]amino}benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B3003559.png)


![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3003563.png)
![6-(4-Hydroxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3003564.png)

![6-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B3003566.png)
![3-(2-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B3003569.png)





